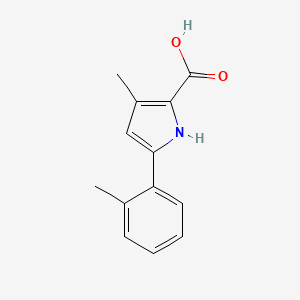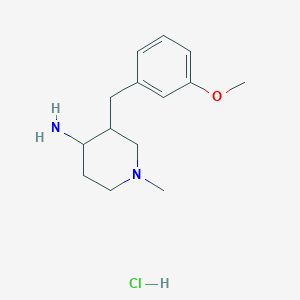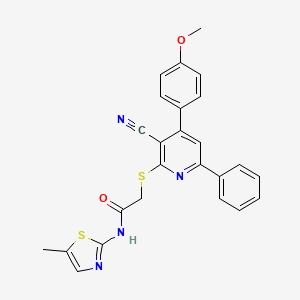
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzaldehyde, phenylacetonitrile, and thioacetamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules could be studied using techniques like X-ray crystallography or NMR spectroscopy.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including cancer, infections, or neurological disorders.
Industry
Industrially, it could be used in the development of new materials or as a precursor for other valuable chemicals.
作用机制
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide: shares structural similarities with other pyridine derivatives such as nicotinamide and pyridoxine.
Thioacetamide derivatives: Compounds like thioacetamide itself or its analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C25H20N4O2S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-8-10-19(31-2)11-9-17)12-22(28-24)18-6-4-3-5-7-18/h3-12,14H,15H2,1-2H3,(H,27,29,30) |
InChI 键 |
MSHVOLLITPGJFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


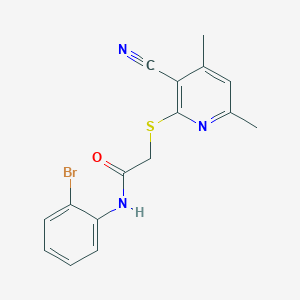
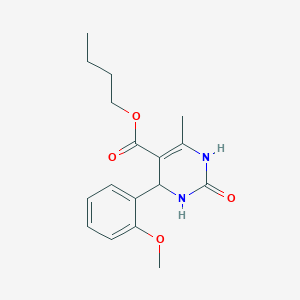
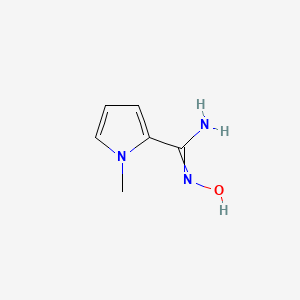
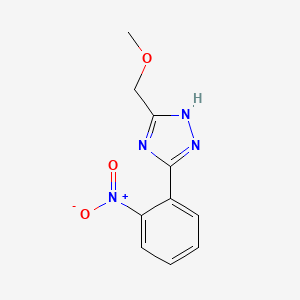
![6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11774944.png)
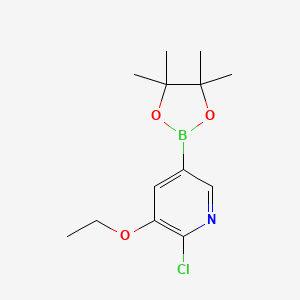

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)


![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)
